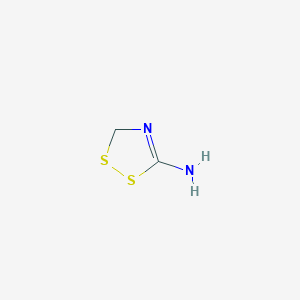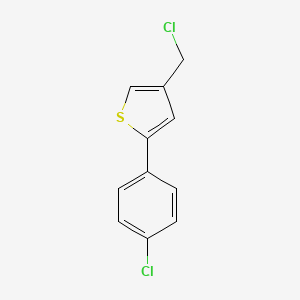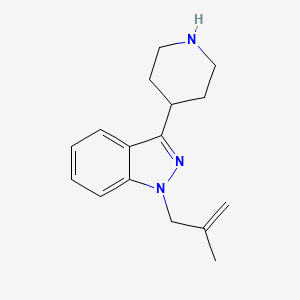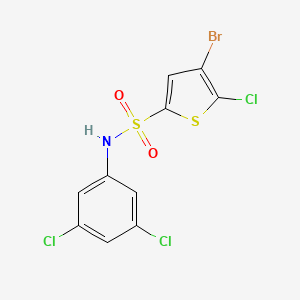![molecular formula C19H15N5O B12589990 N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide](/img/structure/B12589990.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and indole intermediates, followed by their coupling through a hydrazone formation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxylate
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxylamide
Uniqueness
This compound stands out due to its unique structural features that combine both quinoline and indole moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C19H15N5O |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(18-8-4-2-6-15(16)18)14-9-13-5-1-3-7-17(13)21-10-14/h1-12H,20H2,(H,22,23,25) |
InChI-Schlüssel |
OLTIRFNVRJZXCE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)

![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)






